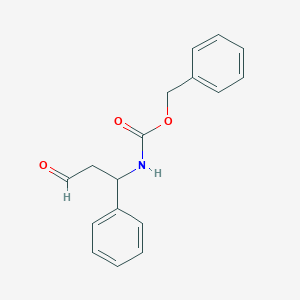

Benzyl (3-oxo-1-phenylpropyl)carbamate

Beschreibung

Benzyl (3-oxo-1-phenylpropyl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group attached to a 3-oxo-1-phenylpropyl backbone. Carbamates are widely used in organic synthesis as protecting groups for amines and in medicinal chemistry for their bioactive properties .

Eigenschaften

Molekularformel |

C17H17NO3 |

|---|---|

Molekulargewicht |

283.32 g/mol |

IUPAC-Name |

benzyl N-(3-oxo-1-phenylpropyl)carbamate |

InChI |

InChI=1S/C17H17NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,12,16H,11,13H2,(H,18,20) |

InChI-Schlüssel |

FYCDXSYDSNLCLK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

N-[(1S)-3-Oxo-1-phenylpropyl]-Carbaminsäure-Phenylmethylether kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen erfordern häufig die Anwesenheit eines Lewis-Säure-Katalysators, wie z. B. Aluminiumchlorid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Phenylpropyloxiden.

Reduktion: Bildung von Phenylpropylalkohlen.

Substitution: Bildung von substituierten Phenyl-Derivaten.

Analyse Chemischer Reaktionen

Key Reaction Mechanisms

-

Reductive amination : Used to form amine intermediates, such as compound 21 in Scheme 3 of , where sodium triacetoxyborohydride facilitates coupling of an amine and aldehyde.

-

Hydrogenolysis : Deprotection of benzyl groups occurs via catalytic hydrogenation (e.g., Pd/C in methanol), as seen in the conversion of 21 to 22 .

-

Enolate chemistry : Ketone enolates participate in asymmetric Mannich reactions, as demonstrated in , where L-proline catalyzes β-amino aldehyde formation.

Functional Group Transformations

The carbamate group undergoes several transformations:

-

Deprotection : Removal of the benzyl group via hydrogenolysis (e.g., 23 → 24 in ) or acid treatment (e.g., 3a → 8 in ).

-

Amide coupling : Reaction with carboxylic acids (e.g., 4,4-difluorocyclohexanecarboxylic acid) to form amides .

-

Reduction of nitro groups : Selective reduction of nitro carbamates to amines using Zn/HCl in methanol, avoiding carbamate deprotection .

Table 2: Functional Group Transformations

| Transformation | Reagents/Conditions | Product |

|---|---|---|

| Deprotection | Pd/C, H₂, methanol | Free amine |

| Amide coupling | Carboxylic acid, coupling reagent | Amide derivative |

| Nitro reduction | Zn, HCl, MeOH | Amine carbamate |

Analytical Data

-

NMR characterization : For example, the benzyl carbamate group in 14 (from ) shows δ 7.38–7.31 (m, 5H) for aromatic protons and δ 5.17 (s, 2H) for the benzyl CH₂ group.

-

Enantiopurity : Achieved via catalytic asymmetric synthesis (e.g., 99% ee in ) using L-proline or other chiral catalysts.

Challenges and Innovations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antidepressant Synthesis

Benzyl (3-oxo-1-phenylpropyl)carbamate is utilized as an intermediate in the asymmetric synthesis of antidepressants. A notable example includes its role in synthesizing sertraline, an antidepressant with high enantiomeric purity (>95% ee). The synthesis involves a proline-catalyzed Mannich reaction, where the compound is treated with semistabilized phosphorous ylide to yield the desired carbamate derivative . This method highlights the compound's importance in producing effective antidepressant medications.

Inhibition Studies

Research has shown that derivatives of this compound exhibit potential as inhibitors for various biological targets. For instance, a study identified a related compound as a promising non-nucleosidase reverse transcriptase inhibitor, which is crucial in HIV treatment. The compound's structure was optimized through computational modeling and docking studies to enhance its binding affinity and selectivity against HIV reverse transcriptase .

Mechanistic Insights

Neuronal Nitric Oxide Synthase Inhibition

The compound has been investigated for its effects on neuronal nitric oxide synthase (nNOS), an important target for neuroprotective therapies. Studies indicate that certain analogs demonstrate selective inhibition of nNOS over other isoforms, suggesting potential applications in treating neurodegenerative conditions . The chirality of these compounds plays a significant role in their efficacy, with specific enantiomers showing enhanced potency.

Synthetic Methodologies

Organocatalytic Approaches

The synthesis of this compound can be achieved through various organocatalytic methods. One efficient approach involves using L-proline as a catalyst in a multi-step reaction sequence that includes the formation of β-amino aldehydes followed by ylide reactions. This method not only provides high yields but also allows for the generation of complex structures suitable for drug development .

Wirkmechanismus

Der Wirkungsmechanismus von N-[(1S)-3-Oxo-1-phenylpropyl]-Carbaminsäure-Phenylmethylether beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an die aktive Stelle hemmen, wodurch das Substrat daran gehindert wird, an das Enzym zu gelangen. In rezeptorvermittelten Signalwegen kann die Verbindung als Agonist oder Antagonist wirken und die Aktivität des Rezeptors und die nachgeschalteten Signalwege modulieren.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Similarities and Key Differences

The following table summarizes structurally related benzyl carbamate derivatives, highlighting their molecular features and distinguishing substituents:

*Similarity scores (0–1 scale) are based on structural alignment algorithms .

Key Observations:

- Stereochemistry : Enantiomers like 63219-70-5 (R-configuration) and 122021-01-6 (S-configuration) exhibit distinct biological activities due to chiral recognition in enzymatic systems .

- Functional Groups : The hydrazine group in 2383697-24-1 enhances nucleophilicity, making it reactive toward carbonyl compounds .

Biologische Aktivität

Benzyl (3-oxo-1-phenylpropyl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal and pharmaceutical chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 283.32 g/mol

- CAS Number : 408523-96-6

This compound exhibits its biological effects primarily through interactions with enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site, thus blocking substrate access. Additionally, it may function as a receptor modulator, acting as either an agonist or antagonist depending on the specific receptor involved .

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes, which could lead to therapeutic applications in treating conditions influenced by these enzymes. For instance, studies have shown that it can interact with key metabolic pathways, potentially affecting drug metabolism and efficacy.

Receptor Binding

This compound has been investigated for its binding affinity to several receptors. Its ability to modulate receptor activity suggests potential applications in pharmacotherapy, particularly in areas such as pain management and inflammation control .

Case Studies and Research Findings

- Anti-inflammatory Properties : In a study examining the compound's anti-inflammatory effects, it was found to significantly reduce inflammation markers in vitro. This suggests its potential use as an anti-inflammatory agent.

- Analgesic Effects : Further research demonstrated that this compound exhibited analgesic properties comparable to conventional pain relief medications. This was attributed to its action on pain-related receptors .

- Enzyme Interaction Profiles : A detailed assessment of the compound's interaction with various enzymes has been conducted using quantitative structure-activity relationship (QSAR) models. These models help predict how changes in chemical structure can influence biological activity, providing insights into optimizing the compound for therapeutic use .

Data Table: Biological Activity Summary

Q & A

Q. Why do discrepancies arise in reported melting points for this compound, and how can they be mitigated?

- Methodological Answer : Variations stem from polymorphic forms or impurities. Standardize protocols: (1) recrystallize from ethanol/water, (2) use differential scanning calorimetry (DSC) at 10°C/min, and (3) report polymorphic form (e.g., Form I vs. II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.